2'-Aminoacetophenone

Description

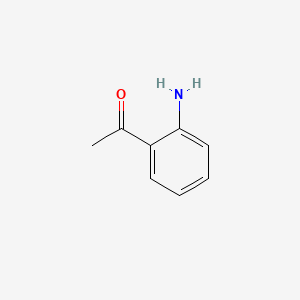

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDQGKWDWVUKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25384-14-9 (hydrochloride) | |

| Record name | o-Aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4052213 | |

| Record name | 2'-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline], Liquid | |

| Record name | o-Aminoacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP 250-252 °C @ 760 MM HG (SOME DECOMP), 85.00 to 90.00 °C. @ 0.50 mm Hg | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN ALC, SOL IN ETHER | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00989 [mmHg] | |

| Record name | o-Aminoacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW OILY LIQUID, YELLOW CRYSTALS | |

CAS No. |

551-93-9, 27941-88-4 | |

| Record name | 2′-Aminoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027941884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Aminoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-aminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-AMINOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y77091BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

20 °C | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of 2'-Aminoacetophenone in the Atypical Aging Off-Flavor of Wine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 2'-Aminoacetophenone (2-AAP) in the development of the untypical aging off-flavor (UTA) in wine. UTA is a significant quality issue in winemaking, characterized by a rapid loss of fruity and floral aromas and the emergence of undesirable notes described as "acacia blossom," "mothball," "furniture polish," or "dirty dish rag."[1] This guide provides a comprehensive overview of the formation, sensory impact, and analytical methodologies related to 2-AAP, intended to support research and development efforts in enology and related fields.

Introduction to this compound and Untypical Aging

Untypical aging off-flavor is a wine fault that can appear in young white wines, significantly diminishing their quality and consumer acceptance.[1] The primary chemical marker and causative agent of UTA is this compound (2-AAP).[1][2] Its presence, even at trace concentrations, can lead to the characteristic off-flavors. Understanding the mechanisms of 2-AAP formation and the factors that influence its concentration is crucial for developing strategies to prevent or mitigate UTA in wine.

Formation Pathway of this compound

The formation of 2-AAP in wine is a complex process primarily linked to the oxidative degradation of indole-3-acetic acid (IAA), a phytohormone naturally present in grapes.[3][4][5] The degradation of IAA is thought to be triggered by the co-oxidation of sulfite to sulfate, a reaction that generates superoxide radicals.[1][3] Tryptophan has also been identified as a precursor, with its photooxidation leading to the formation of 2-AAP.[6][7]

Several factors can influence the rate and extent of 2-AAP formation:

-

Grape Variety: Certain grape varieties, such as Riesling and Muscat, have been shown to have a higher propensity for 2-AAP formation compared to others like Chardonnay and Grüner Veltliner.[1][8]

-

Transition Metal Ions: The presence of metal ions like iron (Fe) and manganese (Mn) can promote the formation of 2-AAP, while copper (Cu) appears to have an inhibitory effect.[1][5][8][9]

-

Antioxidants: The use of antioxidants can help to limit the formation of 2-AAP. Commercial tannins have been found to be more effective than glutathione in this regard.[1][8][9]

-

Sunlight Exposure: Photooxidation of tryptophan, a precursor to 2-AAP, can be initiated by exposure to sunlight, particularly in the presence of photosensitizers like riboflavin.[6][10]

The following diagram illustrates the proposed chemical pathway for the formation of 2-AAP from Indole-3-Acetic Acid.

References

- 1. Determination of 2-Aminoacetophenone in wine by high-performance thin-layer chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wine Pass - Appearence, Aroma, Taste: sensory analysis of wine [winepassitaly.it]

- 3. weinobst.at [weinobst.at]

- 4. oiv.int [oiv.int]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An improved method for the analysis of 2-aminoacetophenone in wine based on headspace solid-phase microextraction and heart-cut multidimensional gas chromatography with selective detection by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iris.unipa.it [iris.unipa.it]

A Technical Guide to the Solubility of 2'-Aminoacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2'-Aminoacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in flavor and fragrance chemistry. Understanding its solubility in different organic solvents is crucial for its application in organic synthesis, purification, and formulation development.

Core Data Presentation: Solubility Profile

| Solvent | Chemical Formula | Polarity | Solubility Description | Quantitative Data (if available) | Citation(s) |

| Ethanol | C₂H₅OH | Polar | Soluble / Highly Soluble | ≥21.3 mg/mL | [1][2][3][4] |

| Methanol | CH₃OH | Polar | Highly Soluble / Slightly Soluble | - | [3][4][5][6][7] |

| Acetone | C₃H₆O | Polar | Highly Soluble | - | [1][3][8][9] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble | ≥26.4 mg/mL | [2][5][6][7][9] |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Sparingly Soluble | - | [5][6][7][8][9] |

| Chloroform | CHCl₃ | Nonpolar | Soluble | - | [8][9] |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble | - | [8][9] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | [1] | |

| Toluene | C₇H₈ | Nonpolar | Information not available | - | |

| Hexane | C₆H₁₄ | Nonpolar | Information not available | - |

It is important to note that terms like "soluble," "slightly soluble," and "sparingly soluble" are qualitative and can vary between sources. The provided semi-quantitative data for ethanol and DMSO offers a more precise, albeit limited, insight.

Experimental Protocols: Determining Solubility

For researchers requiring precise solubility data for their specific applications, the Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10][11] The following is a generalized protocol based on this method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Glass vials or flasks with airtight seals

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[12] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated solution.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculate the original solubility in units such as mg/mL or mol/L.

-

Visualizations: Understanding Solubility

Since no specific signaling pathways involving the solubility of this compound have been identified, the following diagrams illustrate the fundamental principles governing the solubility of organic compounds, which are directly applicable to this compound.

Caption: Key factors determining the solubility of an organic compound.

The principle of "like dissolves like" is a central concept in predicting solubility.[13] this compound possesses both a polar amino group (-NH2) and a polar ketone group (C=O), which contribute to its solubility in polar solvents like ethanol and methanol.[4][14] The presence of the aromatic ring, however, introduces nonpolar character. The balance between these polar and nonpolar regions dictates its solubility in a given solvent.

Caption: A generalized workflow for the shake-flask solubility determination method.

References

- 1. This compound | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-ethynyl.com [5-ethynyl.com]

- 3. 2-Aminoacetophenone Or O-Aminoacetophenone BP EP USP CAS 551-93-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Aminoacetophenone CAS#: 551-93-9 [m.chemicalbook.com]

- 6. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]

- 7. 2-Aminoacetophenone | 551-93-9 [amp.chemicalbook.com]

- 8. 2-Aminoacetophenone | CAS:613-89-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound | CAS:613-89-8 | Manufacturer ChemFaces [chemfaces.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

Methodological & Application

Applications of 2'-Aminoacetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

2'-Aminoacetophenone is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active heterocyclic compounds. Its unique structure, featuring both a nucleophilic amino group and a reactive ketone moiety in an ortho position, facilitates a variety of cyclization and condensation reactions. This makes it an invaluable building block in medicinal chemistry for the development of novel therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and biological evaluation of key derivatives of this compound.

Application Notes

This compound is a cornerstone for the synthesis of several classes of medicinally important compounds:

-

Quinolones and Quinolones: The reaction of this compound with various reagents can lead to the formation of the quinolone scaffold, a core structure in many antibacterial and anticancer agents. The synthesis is straightforward, often involving the condensation with esters, aldehydes, or ketones followed by cyclization. One common method involves the reaction with aroyl chlorides to form an amide intermediate, which is then cyclized using a base.[1]

-

Chalcones: As α,β-unsaturated ketones, chalcones are known for their broad spectrum of biological activities. This compound can be a precursor to amino-substituted chalcones, which are synthesized through Claisen-Schmidt condensation with various aromatic aldehydes. These amino-substituted chalcones have shown significant potential as antimicrobial and anticancer agents.

-

Flavones: These compounds, belonging to the flavonoid class, are recognized for their antioxidant and anticancer properties. This compound derivatives can be utilized in the synthesis of aminoflavones, offering an alternative to traditional methods that may involve harsh reduction steps.[1]

-

Schiff Bases: The condensation of the amino group of this compound with various aldehydes and ketones yields Schiff bases. These compounds and their metal complexes have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][3][4]

Data Presentation

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Quinolone | 11e | COLO 205 | nanomolar potency | [5] |

| 2-Quinolone | 5a | HCT-116 | 1.89 | [6] |

| 2-Quinolone | 5b | MCF-7 | 8.48 | [6] |

| 2-Amino-1,4-naphthoquinone-benzamide | 5e | MDA-MB-231 | 0.4 | [7] |

| 2-Amino-1,4-naphthoquinone-benzamide | 5l | MDA-MB-231 | 0.4 | [7] |

| Thiophene-based heterocycle | 7c | MCF-7 | 0.6 µg/mL | [8] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chalcone | DB-Acetone | Pseudomonas aeruginosa ATCC 9027 | 32 | [9] |

| Chalcone | DB-Anisal | Staphylococcus aureus ATCC 25923 | 8 | [9] |

| Schiff Base | 4-5 | Bacillus subtilis | Excellent Activity | [2] |

| Schiff Base | 4-5 | Staphylococcus aureus | Excellent Activity | [2] |

| Schiff Base | 4-5 | Escherichia coli | Excellent Activity | [2] |

| Thiophene-based heterocycle | Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 to 4 | [10] |

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-4-quinolones from this compound

This protocol describes a general two-step synthesis of 2-aryl-4-quinolones.

Step 1: Synthesis of N-(2-acetylphenyl)benzamide (Amide Intermediate)

-

Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired aroyl chloride (1.1 equivalents) dropwise to the solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude N-(2-acetylphenyl)benzamide.

-

Recrystallize the crude product from a suitable solvent like ethanol to get the pure amide.

Step 2: Cyclization to 2-Aryl-4-quinolone

-

To a solution of the N-(2-acetylphenyl)benzamide from Step 1 (1 equivalent) in a suitable solvent like ethanol or dimethylformamide, add a base such as potassium tert-butoxide or sodium hydroxide (2-3 equivalents).[1]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the 2-aryl-4-quinolone.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the synthesis of chalcones from this compound and an aromatic aldehyde.

-

Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), dropwise with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 12-24 hours at room temperature. The formation of a precipitate indicates product formation.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude chalcone from ethanol to obtain the pure product.

Protocol 3: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime

This protocol details the synthesis of an oxime derivative from this compound.[11]

-

In a 250-mL three-necked round-bottomed flask, prepare a solution of distilled water (17.0 mL) and ethanol (93.0 mL).[11]

-

Add this compound (9.00 mL, 10.0 g, 72.8 mmol, 1.00 equiv) to the solution via syringe with stirring.[11]

-

Add Hydroxylamine hydrochloride (15.4 g, 223 mmol, 2.97 equiv) in one portion, followed by sodium hydroxide (23.7 g, 594 mmol, 8.16 equiv).[11]

-

Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour.[11]

-

Monitor the reaction completion by TLC.[11]

-

After completion, cool the reaction mixture to ambient temperature.

-

Concentrate the mixture by rotary evaporation.

-

Dissolve the solid residue in distilled water (140 mL) and extract three times with ethyl acetate (3 x 100 mL).[11]

-

Combine the organic layers, dry over MgSO4, filter, and concentrate by rotary evaporation to yield the crude product.[11]

-

Recrystallize the solid from a mixture of dichloromethane and hexanes to obtain pure (E)-1-(2-Aminophenyl)ethanone oxime as a white solid.[11]

Mandatory Visualization

Signaling Pathway: Inhibition of NF-κB by Chalcone Derivatives

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Experimental Workflow: Synthesis of 2-Aryl-4-quinolones

Caption: General workflow for the synthesis of 2-aryl-4-quinolones.

Logical Relationship: Bioactive Scaffolds from this compound

References

- 1. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of chalcones and their antimicrobial and drug potentiating activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Analytical methods for the quantification of 2'-Aminoacetophenone.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone (2-AAP) is a significant aromatic compound with a characteristic grape-like odor. It is a key flavor component in various food products, including wine, honey, and corn flour products.[1] In the wine industry, it is particularly important as it is associated with an "atypical aging" off-flavor.[2][3][4] Beyond the food and beverage sector, 2-AAP is also recognized as a potential biomarker for detecting the presence of the bacterium Pseudomonas aeruginosa in clinical settings.[1] Accurate and sensitive quantification of 2-AAP is therefore crucial for quality control in the food industry and for potential diagnostic applications.

This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of 2-AAP in various matrices. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most prominent methods are based on GC-MS, often coupled with a stable isotope dilution assay (SIDA) for high accuracy, and reverse-phase HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and detection of volatile and semi-volatile compounds like 2-AAP. For complex matrices such as wine, sample preparation techniques like headspace solid-phase microextraction (HS-SPME) or solid-phase extraction (SPE) are typically employed to extract and concentrate the analyte.[3][4][5] The use of a deuterated internal standard in a stable isotope dilution assay is a common practice to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and injection.[2][3][4] Multidimensional gas chromatography (MDGC) can be utilized to enhance selectivity and overcome co-elution issues in particularly complex samples.[3][4]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a viable alternative for the quantification of 2-AAP.[6][7] This method separates compounds based on their polarity. A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[6][7] Detection is commonly performed using a UV detector. HPLC methods can be advantageous due to their robustness and wider availability in many laboratories.

A rapid screening alternative to traditional GC-MS and HPLC methods is High-Performance Thin-Layer Chromatography (HPTLC) with fluorescence detection.[4][8]

Quantitative Data Summary

The following tables summarize the quantitative data for different analytical methods used for the quantification of this compound.

Table 1: GC-MS Method Performance

| Method | Sample Matrix | Linearity Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |

| HS-SPME-MDGC-MS/MS | Wine | 0.1 - 8 | 0.01 | 0.14 | Not Reported | [5] |

| GC-MS (Rapid Method) | Grape Juice and Wine | Not Specified | 23 - 94 | 96 - 277 | 76.6 - 106.3 | [9] |

| SPE-MDGC-MS (SIDA) | Wine | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

| SIDA-GC-MS | Wine | Not Reported | Not Reported | Not Reported | Not Reported | [2] |

Table 2: HPTLC Method Performance

| Method | Sample Matrix | Linearity Range | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |

| HPTLC-FLD | Wine | Not Reported | 0.1 | 0.3 | ~100 | [4][8] |

Experimental Protocols

Protocol 1: Quantification of this compound in Wine using HS-SPME-GC-MS/MS

This protocol is based on the method described for the analysis of 2-AAP in wine, which is prone to developing this off-flavor.[3][5]

1. Materials and Reagents

-

This compound (analytical standard)

-

Deuterated this compound (e.g., 2-AAP-d3) for internal standard

-

Sodium chloride (NaCl)

-

Ultrapure water

-

Methanol (HPLC grade)

-

20 mL headspace vials with septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

2. Standard Preparation

-

Prepare a stock solution of 2-AAP and the deuterated internal standard in methanol.

-

Create a series of calibration standards by spiking a model wine solution (or a 2-AAP free wine) with known concentrations of 2-AAP and a fixed concentration of the internal standard.

3. Sample Preparation

-

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

-

Add a fixed amount of the deuterated internal standard solution.

-

Add 1.5 g of NaCl to the vial to enhance the release of volatile compounds.

-

Immediately seal the vial with a septum cap.

4. HS-SPME Procedure

-

Place the vial in an autosampler with an incubation chamber.

-

Incubate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration between the sample and the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

5. GC-MS/MS Analysis

-

Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., at 250 °C).

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set up a temperature program for the GC oven to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantify the native 2-AAP by comparing its peak area to that of the deuterated internal standard.

Diagram: HS-SPME-GC-MS/MS Workflow

Caption: Workflow for 2-AAP quantification by HS-SPME-GC-MS/MS.

Protocol 2: Quantification of this compound using RP-HPLC-UV

This protocol provides a general procedure for the analysis of 2-AAP using reverse-phase HPLC with UV detection.[6][7]

1. Materials and Reagents

-

This compound (analytical standard)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Phosphoric acid or Formic acid (HPLC grade)

-

0.45 µm syringe filters

2. Standard Preparation

-

Prepare a stock solution of 2-AAP in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations with the mobile phase.

3. Sample Preparation

-

For liquid samples like wine, a simple filtration through a 0.45 µm syringe filter may be sufficient.

-

For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering compounds.

4. HPLC-UV Analysis

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid). The exact composition should be optimized for the specific column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at the wavelength of maximum absorbance for 2-AAP (approximately 238 nm).

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 2-AAP in the sample by interpolating its peak area on the calibration curve.

Diagram: RP-HPLC-UV Workflow

Caption: General workflow for 2-AAP quantification by RP-HPLC-UV.

Conclusion

The quantification of this compound can be effectively achieved using both GC-MS and HPLC techniques. GC-MS, particularly when combined with stable isotope dilution analysis, offers high sensitivity and accuracy, making it ideal for trace-level analysis in complex matrices like wine. HPLC provides a robust and accessible alternative for routine analysis. The choice of the most suitable method will depend on the specific application, required sensitivity, and laboratory resources. The protocols and data presented here serve as a comprehensive guide for researchers and professionals involved in the analysis of this important flavor compound.

References

- 1. 2-Aminoacetophenone | 551-93-9 [amp.chemicalbook.com]

- 2. academic.oup.com [academic.oup.com]

- 3. An improved method for the analysis of 2-aminoacetophenone in wine based on headspace solid-phase microextraction and heart-cut multidimensional gas chromatography with selective detection by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. 2’-Aminoacetophenone | SIELC Technologies [sielc.com]

- 7. Separation of 2’-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid determination of the aromatic compounds methyl-anthranilate, this compound and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2'-Aminoacetophenone in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination and quantification of 2'-Aminoacetophenone (2-AAP) in complex matrices, with a particular focus on wine and grape derivatives. 2-AAP is a significant compound associated with atypical aging off-flavors in certain food and beverage products. The described methodology utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the analysis of volatile and semi-volatile compounds. This document outlines a comprehensive procedure, including sample preparation by liquid-liquid extraction (LLE), GC-MS instrument parameters, and method validation data. The provided protocol is intended to serve as a foundational method that can be adapted for various complex sample types.

Introduction

This compound (2-AAP) is an aromatic compound that can impart undesirable sensory characteristics, often described as "mothball-like" or "furniture varnish," in products such as white wines. Its presence, even at trace levels, can significantly impact product quality and consumer acceptance. Therefore, a sensitive and reliable analytical method for the quantification of 2-AAP is crucial for quality control and research in the food and beverage industries, as well as for professionals in drug development who may encounter this compound as an impurity or metabolite. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for this purpose due to its high selectivity and sensitivity. This application note presents a validated GC-MS method for the analysis of 2-AAP.

Experimental Protocol

This protocol is a synthesis of established methodologies for the analysis of 2-AAP in complex matrices, primarily adapted from studies on wine.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for extracting 2-AAP from aqueous matrices.

-

Reagents and Materials:

-

Ethyl acetate (analytical grade)

-

Anhydrous sodium sulfate

-

Sample (e.g., 10 mL of wine)

-

Internal Standard (IS) solution (e.g., 2-octanone or a deuterated 2-AAP analog)

-

Vortex mixer

-

Centrifuge

-

Conical centrifuge tubes (15 mL)

-

Glass Pasteur pipettes

-

GC vials with inserts

-

-

Procedure:

-

Pipette 10 mL of the sample into a 15 mL conical centrifuge tube.

-

Spike the sample with a known concentration of the internal standard.

-

Add 8 mL of ethyl acetate to the tube.

-

Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Perform two subsequent extractions with 2 mL of ethyl acetate each, vortexing for 5 minutes each time.

-

Centrifuge the tube to achieve phase separation.

-

Carefully collect the upper organic layer (ethyl acetate) using a glass Pasteur pipette and combine the extracts.

-

Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Transfer the final extract to a GC vial for analysis.

-

2. GC-MS Parameters

The following instrumental parameters are recommended for the analysis of 2-AAP.

-

Gas Chromatograph (GC) System:

-

Column: CP-WAX 52 CB capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent fused silica capillary column.

-

Injection: 1 µL of the extract in splitless mode.

-

Injector Temperature: 200 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp 1: Increase to 200 °C at a rate of 10 °C/min, hold for 5 minutes.

-

Ramp 2: Increase to 220 °C at a rate of 10 °C/min.

-

-

Total Run Time: Approximately 20 minutes.

-

-

Mass Spectrometer (MS) System:

-

Ionization Mode: Electron Impact (EI)

-

Detector Temperature: 200 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Monitored Ions for 2-AAP: m/z 120, 135. Other characteristic ions include m/z 92 and 136.

-

Monitored Ions for Internal Standard (2-octanone): m/z 43, 58, 71.

-

Quantitative Data Summary

The following tables summarize the quantitative performance of GC-MS methods for 2-AAP analysis as reported in the literature.

Table 1: Method Validation Parameters for 2-AAP Analysis

| Parameter | Wine Matrix | Grape Juice Matrix | Reference |

| Linearity (R²) | > 0.9952 | > 0.9952 | |

| Limit of Detection (LOD) | 0.020 mg/L | 23 µg/L to 94 µg/L | |

| Limit of Quantification (LOQ) | 0.060 mg/L | 96 µg/L to 277 µg/L | |

| Recovery | 85% | 76.6% to 106.3% | |

| Precision (CV%) | 3.53% | 4.53% to 12.9% |

Table 2: Retention Times of 2-AAP and a Common Internal Standard

| Compound | Retention Time (min) | Reference |

| This compound (2-AAP) | 16.67 | |

| 2-Octanone (Internal Standard) | 5.56 |

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in complex matrices. The protocol, including liquid-liquid extraction for sample preparation and selected ion monitoring for detection, is well-suited for routine quality control and research applications. The provided performance data demonstrates the method's accuracy, precision, and linearity. Researchers and scientists can adapt this protocol to other complex matrices with appropriate validation.

Application Notes and Protocols: 2'-Aminoacetophenone as a Key Starting Material for the Synthesis of Linagliptin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. The synthesis of this complex xanthine-based molecule involves a multi-step process, for which various synthetic routes have been developed. A critical starting material in an efficient and industrially scalable synthesis is 2'-Aminoacetophenone. This document provides detailed application notes and experimental protocols for the synthesis of Linagliptin, commencing from this compound. The protocols described herein are compiled from established literature and patents, offering a comprehensive guide for researchers and drug development professionals. Quantitative data for each key step is summarized, and the overall synthetic workflow is visualized.

Introduction

Linagliptin's chemical structure, 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, necessitates a convergent synthetic strategy. One of the key building blocks is the quinazoline moiety, which can be efficiently prepared from this compound. This starting material is readily available and provides a straightforward entry into the 2-(chloromethyl)-4-methylquinazoline intermediate. Subsequent coupling with a suitably functionalized xanthine core and final introduction of the chiral aminopiperidine side chain completes the synthesis. This document outlines a reliable synthetic pathway, providing detailed experimental procedures and expected outcomes.

Synthetic Pathway Overview

The synthesis of Linagliptin from this compound can be broadly divided into four key stages:

-

Synthesis of 2-(chloromethyl)-4-methylquinazoline (Intermediate I): Cyclocondensation of this compound with 2-chloroacetamide.

-

Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate II): Alkylation of 8-bromo-3-methylxanthine.

-

Coupling of Intermediates I and II: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Intermediate III).

-

Final Assembly of Linagliptin: Nucleophilic substitution of the bromide in Intermediate III with (R)-3-aminopiperidine.

Data Presentation

Table 1: Summary of Quantitative Data for Linagliptin Synthesis

| Step | Reaction | Starting Material(s) | Key Reagents/Catalysts | Solvent(s) | Yield (%) | Purity (%) | Reference |

| 1 | Synthesis of 2-(chloromethyl)-4-methylquinazoline (Intermediate I) | This compound, 2-chloroacetamide | H₃PO₄ | Ethanol | 94.26 | 99.9 | [1] |

| 2 | Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate II) | 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione, 1-bromo-2-butyne | Na₂CO₃ | Acetone | 98 | 99.9 | [2] |

| 3 | Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Intermediate III) | Intermediate I, Intermediate II | K₂CO₃, Tributylmethylammonium chloride | 2-Methyltetrahydrofuran | 87.1 | >95 | |

| 4 | Synthesis of Linagliptin | Intermediate III, (R)-3-aminopiperidine dihydrochloride | NaHCO₃ | N-Methyl-2-pyrrolidone (NMP) | 85.5 | >99.5 | [3] |

Experimental Protocols

Step 1: Synthesis of 2-(chloromethyl)-4-methylquinazoline (Intermediate I)

Reaction:

Procedure: [1]

-

To a solution of this compound (13.52 g, 0.1 mol) in absolute ethanol (80 mL) in a round-bottom flask, add phosphoric acid (11.76 g, 0.12 mol).

-

Slowly add a solution of 2-chloroacetamide (10.29 g, 0.11 mol) in absolute ethanol (20 mL) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-5 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture and filter.

-

Wash the filtrate with a saturated brine solution.

-

Evaporate the solvent from the organic phase.

-

Extract the residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(chloromethyl)-4-methylquinazoline as a solid.

Expected Outcome: Yield: 18.16 g (94.26%); Purity: 99.9%.[1]

Step 2: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate II)

Reaction:

Procedure: [2]

-

In a 100 mL flask, combine 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (2.450 g, 10 mmol), 1-bromo-2-butyne (1.596 g, 12 mmol), and sodium carbonate (1.590 g, 15 mmol) in acetone (20 mL).

-

Heat the reaction mixture to 40°C and stir for 4 hours.

-

Upon reaction completion, cool the mixture to room temperature.

-

Filter the solid precipitate and wash the filter cake with methanol to obtain the crude product.

-

Recrystallize the crude product from dichloromethane and cyclohexane to yield pure 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.

Expected Outcome: Yield: 2.912 g (98%); Purity: 99.9%.[2]

Step 3: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Intermediate III)

Reaction:

Procedure:

-

In a reaction flask, sequentially add 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate II, 1.34 g, 4.5 mmol), potassium carbonate (1.42 g, 10.3 mmol), 2-chloromethyl-4-methylquinazoline (Intermediate I, 0.87 g, 4.5 mmol), tributylmethylammonium chloride (0.53 g, 2 mmol) as a phase transfer catalyst, and 2-methyltetrahydrofuran (50 mL).

-

Heat the reaction mixture to reflux and maintain for 3 to 5 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding water (100 mL).

-

Filter the resulting precipitate, collect the filter cake, and dry at 45°C to obtain 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate III).

Expected Outcome: Yield: 1.78 g (87.1%).

Step 4: Synthesis of Linagliptin

Reaction:

Procedure: [4]

-

Combine 1-(4-methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate III) with (R)-3-aminopiperidine dihydrochloride in the presence of sodium bicarbonate in N-methyl-2-pyrrolidinone (NMP).

-

Heat the reaction mixture to 90°C for 2 hours.

-

After the reaction is complete, the crude Linagliptin can be purified by recrystallization from a suitable solvent system such as methanol/methyl-tert-butyl ether.

Expected Outcome: A high yield of Linagliptin with high chemical and chiral purity is expected. A similar process described in a patent reported a yield of 85.5% with a chemical purity of >99.5%.[3]

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of Linagliptin from this compound.

Caption: Synthetic workflow for Linagliptin.

Caption: Experimental workflow for Linagliptin synthesis.

References

- 1. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 2. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 666816-98-4 [chemicalbook.com]

- 3. WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts - Google Patents [patents.google.com]

- 4. cbijournal.com [cbijournal.com]

Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone is a valuable intermediate in the pharmaceutical and fine chemical industries, serving as a key precursor for the synthesis of various bioactive molecules, including quinolone antibiotics.[1] One of the classical methods for the synthesis of aromatic ketones is the Friedel-Crafts acylation. However, the direct Friedel-Crafts acylation of aniline to produce this compound is challenging due to the basic nature of the amino group, which complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.

This document provides a detailed protocol for the synthesis of this compound, circumventing the challenges of direct acylation by employing a protection-acylation-deprotection strategy centered around the Fries rearrangement of acetanilide.

Synthesis Strategy: Fries Rearrangement of Acetanilide

The Fries rearrangement is a reaction of a phenolic ester with a Lewis acid catalyst to form a mixture of ortho- and para-hydroxy aryl ketones.[2][3] A similar rearrangement can be applied to N-aryl amides, such as acetanilide, to produce amino aryl ketones. The reaction proceeds through an initial N-acylation of aniline to form acetanilide, which then undergoes an intramolecular acyl migration to the aromatic ring in the presence of a Lewis acid, typically aluminum chloride (AlCl₃). This rearrangement yields a mixture of 2'-acetylaminoacetophenone and 4'-acetylaminoacetophenone. Subsequent acidic hydrolysis of the ortho-isomer provides the target molecule, this compound.

Controlling the regioselectivity of the Fries rearrangement is crucial. Higher reaction temperatures generally favor the formation of the ortho-isomer, while lower temperatures favor the para-isomer.[2][3] This is attributed to the thermodynamic stability of the bidentate complex formed between the ortho-product and the aluminum chloride catalyst at elevated temperatures.

Experimental Protocols

Part 1: Fries Rearrangement of Acetanilide to 2'-Acetylaminoacetophenone

This protocol is optimized to favor the formation of the ortho-isomer.

Materials:

-

Acetanilide

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Nitrobenzene (solvent)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Dichloromethane

-

Sodium Bicarbonate solution, saturated

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (2.5 equivalents).

-

Add dry nitrobenzene to the flask and stir the suspension.

-

Slowly add acetanilide (1 equivalent) to the stirred suspension.

-

After the addition is complete, heat the reaction mixture to 160-170°C and maintain this temperature for 1.5 to 2 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the dichloromethane.

-

The crude product, a mixture of 2'-acetylaminoacetophenone and 4'-acetylaminoacetophenone, is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the isomers. The ortho-isomer is generally less polar and will elute first.

Part 2: Acidic Hydrolysis of 2'-Acetylaminoacetophenone to this compound

Materials:

-

2'-Acetylaminoacetophenone

-

Hydrochloric Acid (10% aqueous solution)

-

Sodium Hydroxide solution (10% aqueous solution)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 2'-acetylaminoacetophenone in 10% aqueous hydrochloric acid.

-

Heat the mixture under reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution with 10% aqueous sodium hydroxide solution until a pH of 8-9 is reached.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound as a yellow oil or solid.

Data Presentation

Table 1: Reaction Conditions and Yields for the Fries Rearrangement of Acetanilide

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Ortho:Para Ratio | Total Yield (%) |

| 1 | AlCl₃ | None | 165 | 1 | ~1:1 | 70 |

| 2 | AlCl₃ | Nitrobenzene | 160-170 | 1.5-2 | Favors Ortho | Moderate |

| 3 | AlCl₃ | None | 100 | 1 | Favors Para | 65 |

Note: Yields and isomer ratios are highly dependent on the specific reaction conditions and scale.

Characterization Data

Table 2: Spectral Data for 2'-Acetylaminoacetophenone (Ortho-isomer)

| Technique | Data |

| ¹H NMR | δ (ppm): 2.2 (s, 3H, -NHCOCH₃), 2.6 (s, 3H, -COCH₃), 7.0-7.6 (m, 4H, Ar-H), 11.0 (br s, 1H, -NH) |

| ¹³C NMR | δ (ppm): 24.5, 28.0, 121.0, 122.5, 131.0, 132.5, 140.0, 169.0, 202.0 |

| IR (KBr) | ν (cm⁻¹): 3300 (N-H stretch), 1680 (C=O stretch, amide), 1650 (C=O stretch, ketone) |

| Mass Spec (EI) | m/z: 177 (M⁺), 135, 120, 92, 77 |

Table 3: Spectral Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 2.62 (s, 3H, -COCH₃), 6.6-7.8 (m, 4H, Ar-H), 6.2 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 28.0, 116.0, 118.0, 131.0, 134.0, 150.0, 200.0 |

| IR (Neat) | ν (cm⁻¹): 3450, 3350 (N-H stretch), 1640 (C=O stretch), 1615, 1560 (aromatic C=C stretch) |

| Mass Spec (EI) | m/z: 135 (M⁺), 120, 92, 65 |

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Formation of Schiff Bases using 2'-Aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Schiff bases derived from 2'-aminoacetophenone. Schiff bases, characterized by an azomethine group (-C=N-), are a versatile class of compounds with a wide range of applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Their biological significance often stems from the ability of the imine linkage to interact with biological targets. This protocol outlines the condensation reaction between this compound and various aromatic aldehydes, offering a general methodology for the synthesis, purification, and characterization of the resulting Schiff base ligands.

Introduction

Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone.[2] The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine or azomethine bond.[2] These compounds and their metal complexes are of significant interest in drug development due to their diverse pharmacological properties.[1] this compound is a readily available starting material that can be utilized to synthesize a variety of Schiff bases with potential biological activities. The protocol detailed below provides a reproducible method for synthesizing these valuable compounds for further investigation.

Key Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol describes the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde (e.g., benzaldehyde).

Materials:

-

This compound

-

Substituted Aromatic Aldehyde (e.g., Benzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filter paper and funnel

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (20 mL).

-

To this solution, add the substituted aromatic aldehyde (10 mmol) in a 1:1 molar ratio.

-

Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

The mixture is then refluxed with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.

-

The purified crystals are dried in a desiccator.

Data Presentation

The following tables summarize typical quantitative data obtained for Schiff bases synthesized from this compound and various aromatic aldehydes.

Table 1: Reaction Conditions and Physical Properties

| Aldehyde | Molar Ratio (Amine:Aldehyde) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 1:1 | Ethanol | Glacial Acetic Acid | 3 | 85 | 88-90 |

| 4-Chlorobenzaldehyde | 1:1 | Ethanol | Glacial Acetic Acid | 4 | 82 | 110-112 |

| 4-Methoxybenzaldehyde | 1:1 | Ethanol | Glacial Acetic Acid | 3 | 88 | 95-97 |

| 4-Nitrobenzaldehyde | 1:1 | Ethanol | Glacial Acetic Acid | 4 | 79 | 128-130 |

Table 2: Spectroscopic Data

| Schiff Base | IR (KBr, cm⁻¹) ν(C=N) | ¹H NMR (CDCl₃, δ ppm) -CH=N- | ¹³C NMR (CDCl₃, δ ppm) -CH=N- |

| (E)-1-(2-(benzylideneamino)phenyl)ethan-1-one | ~1625 | ~8.4 | ~160 |

| (E)-1-(2-((4-chlorobenzylidene)amino)phenyl)ethan-1-one | ~1620 | ~8.3 | ~159 |

| (E)-1-(2-((4-methoxybenzylidene)amino)phenyl)ethan-1-one | ~1615 | ~8.5 | ~161 |

| (E)-1-(2-((4-nitrobenzylidene)amino)phenyl)ethan-1-one | ~1628 | ~8.6 | ~158 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

Caption: General workflow for Schiff base synthesis.

General Mechanism of Schiff Base Formation

The following diagram illustrates the acid-catalyzed mechanism for the formation of a Schiff base from an amine and a ketone.

Caption: Mechanism of Schiff base formation.

References

Application Note & Protocol: A Validated HPLC Method for the Quantitative Determination of 2'-Aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2'-Aminoacetophenone. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be simple, precise, accurate, and specific for its intended purpose. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines. This application note provides comprehensive experimental protocols for method validation and system suitability, making it a valuable resource for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds and as a fragrance ingredient. Accurate and reliable quantitative analysis of this compound is crucial for quality control in manufacturing processes and for various research and development applications. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. This application note describes a validated RP-HPLC method for the determination of this compound, providing detailed protocols and validation data to ensure its suitability and reliability.

Materials and Methods

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chemicals and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection | UV at 241 nm |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 2-20 µg/mL) for linearity studies.

Method Validation Protocols

The developed HPLC method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

Before starting the validation experiments, the suitability of the chromatographic system was evaluated. This was done by injecting the standard solution (e.g., 10 µg/mL) six times. The acceptance criteria were:

-

Tailing factor (Asymmetry factor): ≤ 2.0

-

Theoretical plates: ≥ 2000

-

Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by comparing the chromatograms of a blank (mobile phase), the standard solution, and a sample solution to check for any interference at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over the range of 2-20 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

The accuracy of the method was determined by the recovery of a known amount of this compound spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each concentration level, and the percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the standard solution at a single concentration were performed on the same day.

-

Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the ruggedness of the method.

The precision was expressed as the Relative Standard Deviation (RSD) of the peak areas.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

-

σ = the standard deviation of the y-intercepts of the regression lines

-

S = the slope of the calibration curve

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (e.g., ± 2% organic component)

-

Detection wavelength (± 2 nm)

The effect of these changes on the system suitability parameters was observed.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5-7 minutes. The validation results are summarized in the following tables.

Table 1: System Suitability Results

| Parameter | Result | Acceptance Criteria |

| Tailing Factor | 1.2 | ≤ 2.0 |

| Theoretical Plates | >3000 | ≥ 2000 |

| RSD of Peak Areas (%) | 0.5% | ≤ 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 2 | 150,234 |

| 5 | 375,890 |

| 10 | 751,456 |

| 15 | 1,126,789 |

| 20 | 1,502,345 |

| Correlation Coefficient (r²) | 0.9995 |

Table 3: Accuracy (% Recovery)

| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) (Mean ± SD, n=3) | % Recovery |

| 8 | 7.95 ± 0.12 | 99.4% |

| 10 | 10.08 ± 0.15 | 100.8% |

| 12 | 11.92 ± 0.18 | 99.3% |

Table 4: Precision Data

| Precision Level | RSD (%) (n=6) | Acceptance Criteria |

| Repeatability | 0.6% | ≤ 2.0% |

| Intermediate Precision | 0.8% | ≤ 2.0% |

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

The robustness study showed that minor variations in the chromatographic conditions did not significantly affect the system suitability parameters, indicating the reliability of the method.

Visualizations

The Versatility of 2'-Aminoacetophenone in the Synthesis of Novel Dyes and Pigments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone, a versatile aromatic building block, serves as a crucial precursor in the synthesis of a diverse array of novel dyes and pigments. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive acetyl moiety, allows for its participation in a variety of cyclization and condensation reactions. This application note explores the utility of this compound in the creation of vibrant and functional chromophores, including azo dyes, fluorescent quinoline derivatives, and chalcone-based pigments. Detailed experimental protocols and collated quantitative data are provided to facilitate further research and development in this field.

I. Synthesis of Azo Dyes from this compound

Azo dyes, characterized by the (-N=N-) chromophore, represent a significant class of synthetic colorants. This compound can be readily diazotized and coupled with various aromatic compounds to yield a wide spectrum of colors.

Synthetic Pathway: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound is a two-step process. First, the primary aromatic amine of this compound is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This highly reactive diazonium salt is then immediately coupled with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form the stable azo dye.

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Synthesis of a this compound-Based Azo Dye

Materials:

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Phenol (or other coupling agent)

-

Sodium Hydroxide (NaOH)